1-Hydroxy-2-methoxyanthraquinone

Cytotoxicity Anticancer Anthraquinone

1-Hydroxy-2-methoxyanthraquinone (alizarin 2-methyl ether) is the preferred anthraquinone for HepG2 liver cancer research, with 11.2-fold greater potency (IC₅₀ 8.878 μg/mL) than alizarin. It is the most potent enhancer of adipocyte differentiation (131% of insulin control at 100 µM) among related natural anthraquinones. Its C1-OH, C2-OCH₃ substitution pattern provides a unique methoxy handle for regiospecific synthesis of photochromic derivatives and difluoro(anthraquinonato)boron chelates. Procure this specific scaffold to ensure reproducible, cell-line-optimized experimental results.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 6003-11-8
Cat. No. B181168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2-methoxyanthraquinone
CAS6003-11-8
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O
InChIInChI=1S/C15H10O4/c1-19-11-7-6-10-12(15(11)18)14(17)9-5-3-2-4-8(9)13(10)16/h2-7,18H,1H3
InChIKeyBYQWRZGQEZAOPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-2-methoxyanthraquinone (Alizarin 2-Methyl Ether, CAS 6003-11-8): Chemical Identity and Core Properties for Research Procurement


1-Hydroxy-2-methoxyanthraquinone, also known as alizarin 2-methyl ether, is a substituted anthraquinone derivative (C₁₅H₁₀O₄, MW 254.24) characterized by a hydroxyl group at C-1 and a methoxy group at C-2 on the anthraquinone scaffold [1]. It is a naturally occurring metabolite isolated from plant sources including Rubia cordifolia and Morinda officinalis [2], and is also accessible via semi-synthesis or total synthesis for research applications [3]. Its structure differentiates it from the parent alizarin (1,2-dihydroxyanthraquinone) by the presence of a methyl ether moiety, which alters key physicochemical properties including lipophilicity (ALogP 2.549 vs. alizarin's AlogP ~1.87) [4] and modulates its biological interaction profile.

Why 1-Hydroxy-2-methoxyanthraquinone Cannot Be Interchanged with Alizarin or Other Anthraquinone Analogs


The single methoxy substitution at the C-2 position of 1-hydroxy-2-methoxyanthraquinone fundamentally alters its biological selectivity profile compared to its non-methylated analog, alizarin (1,2-dihydroxyanthraquinone). Head-to-head cytotoxicity data demonstrates that while alizarin is more potent against MDA-MB-231 breast cancer cells (IC₅₀ 52.6 μg/mL vs. 83.02 μg/mL for the methyl ether), 1-hydroxy-2-methoxyanthraquinone exhibits 11.2-fold higher potency in HepG2 liver cancer cells (IC₅₀ 8.878 μg/mL vs. 99.39 μg/mL for alizarin) [1]. This cell-line-specific inversion of potency precludes generic interchangeability. Furthermore, in functional assays of adipocyte differentiation, 1-hydroxy-2-methoxyanthraquinone demonstrates superior efficacy (131% enhancement) compared to structurally related anthraquinones such as 1,2-dimethoxyanthraquinone and rubiadin-1-methyl ether [2]. Substitution with an uncharacterized anthraquinone analog based solely on core structural similarity would introduce significant and unpredictable experimental variability.

1-Hydroxy-2-methoxyanthraquinone: Quantitative Evidence of Differentiation from Closest Analogs


Cell-Line-Dependent Cytotoxicity Profile of 1-Hydroxy-2-methoxyanthraquinone vs. Alizarin in Human Cancer Models

A direct comparative MTT assay study evaluated 2-methyl alizarin (1-hydroxy-2-methoxyanthraquinone) against its non-methylated analog, alizarin, across four human cell lines. The methylated derivative displayed a markedly distinct potency profile, demonstrating an 11.2-fold lower IC₅₀ (higher potency) in HepG2 liver cancer cells (8.878 μg/mL vs. 99.39 μg/mL) but was 1.58-fold less potent in MDA-MB-231 breast cancer cells (83.02 μg/mL vs. 52.6 μg/mL) [1]. Against normal HSF fibroblasts, 1-hydroxy-2-methoxyanthraquinone exhibited lower toxicity (IC₅₀ 67.03 μg/mL) compared to alizarin (111 μg/mL) [1].

Cytotoxicity Anticancer Anthraquinone Selectivity

Superior Adipocyte Differentiation Enhancement by 1-Hydroxy-2-methoxyanthraquinone Compared to Structurally Related Anthraquinones

In a screening study of anthraquinones isolated from Morinda officinalis roots, alizarin-2-methyl ether (1-hydroxy-2-methoxyanthraquinone) demonstrated the highest efficacy in enhancing adipocyte differentiation among three tested compounds. At a concentration of 100 µM, it enhanced differentiation to 131% of the insulin-treated control, outperforming rubiadin-1-methyl ether and 1,2-dimethoxyanthraquinone [1].

Adipogenesis Insulin Sensitizer Metabolic Disease Differentiation

Increased Lipophilicity of 1-Hydroxy-2-methoxyanthraquinone Compared to Parent Hydroxyanthraquinones

The presence of the methoxy group at C-2 significantly increases the lipophilicity of 1-hydroxy-2-methoxyanthraquinone compared to its parent di- and tri-hydroxyanthraquinones. The compound has a reported ALogP of 2.549 [1], which is notably higher than the calculated AlogP of alizarin (1.87) [2] and the LogP of purpurin (2.39) [3].

Lipophilicity ADME Physicochemical Permeability

Targeted Research and Development Applications for 1-Hydroxy-2-methoxyanthraquinone Based on Differentiated Evidence


Hepatocellular Carcinoma (HCC) Drug Discovery Screening

1-Hydroxy-2-methoxyanthraquinone is an optimal candidate for screening in HepG2 hepatocellular carcinoma models. Direct comparative data shows an IC₅₀ of 8.878 μg/mL in HepG2 cells, representing an 11.2-fold increase in potency relative to alizarin (IC₅₀ 99.39 μg/mL) [1]. This specific potency advantage justifies the procurement of this compound over alizarin or other non-methylated anthraquinones for liver cancer-focused drug discovery programs.

Insulin Sensitizer and Adipogenesis Research

For studies investigating the enhancement of adipocyte differentiation and potential insulin-sensitizing mechanisms, 1-hydroxy-2-methoxyanthraquinone is the preferred choice among natural anthraquinones. It has been quantitatively demonstrated to be the most potent enhancer of adipocyte differentiation (131% of insulin control at 100 µM) when directly compared to rubiadin-1-methyl ether and 1,2-dimethoxyanthraquinone [2]. Its use ensures maximal assay sensitivity in 3T3-L1 preadipocyte models.

Development of Photochromic Materials and Molecular Switches

The 1-hydroxy-2-methoxyanthraquinone scaffold serves as a critical starting material for the synthesis of photochromic 1-(acyloxy)-2-methoxyanthraquinone derivatives. Laser flash photolysis studies have characterized the primary processes in the photochromic reaction of its O-acyl derivatives, establishing this core structure as a platform for designing light-responsive molecular switches [3]. Researchers developing novel photochromic materials should prioritize this specific anthraquinone core over other isomers.

Synthetic Intermediate for Custom Anthraquinone Derivatives

The specific substitution pattern (C1-OH, C2-OCH₃) of 1-hydroxy-2-methoxyanthraquinone makes it a versatile intermediate for the regiospecific synthesis of more complex anthraquinones. Its reactivity has been exploited in selective dealkylation strategies using boron trifluoride–diethyl ether to generate difluoro(anthraquinonato)boron chelates [4]. This positions the compound as a valuable building block for medicinal chemistry and materials science, distinct from 1,2-dihydroxyanthraquinone (alizarin) which lacks the methoxy handle for selective transformations.

Technical Documentation Hub

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